molecular formula C8H14Cl2N2O B1433336 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride CAS No. 1965309-73-2

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

Cat. No.: B1433336
CAS No.: 1965309-73-2
M. Wt: 225.11 g/mol
InChI Key: AMXQLHDKIITSMP-UHFFFAOYSA-N
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Description

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 3-position of the pyridine ring and an ethylamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxy-4-pyridinecarboxaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: 2-(3-Hydroxy-pyridin-4-yl)-ethylamine dihydrochloride.

    Reduction: 2-(3-Methoxy-piperidin-4-yl)-ethylamine dihydrochloride.

    Substitution: 2-(3-Halo-pyridin-4-yl)-ethylamine dihydrochloride.

Scientific Research Applications

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The methoxy group and ethylamine moiety play crucial roles in its binding affinity and specificity. The compound may also influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxy-pyridin-4-yl)-ethylamine dihydrochloride
  • 2-(3-Methoxy-piperidin-4-yl)-ethylamine dihydrochloride
  • 2-(3-Halo-pyridin-4-yl)-ethylamine dihydrochloride

Uniqueness

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in scientific research, particularly focusing on its antimicrobial and anticancer properties.

This compound is characterized by the presence of a pyridine ring and an amine group, which contribute significantly to its reactivity and biological activity. The molecular formula is C9_{9}H12_{12}Cl2_{2}N2_{2}O, and its structure can be represented as follows:

Structure C9H12Cl2N2O\text{Structure }\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related alkaloids have demonstrated moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different strains, suggesting a potential for therapeutic applications in combating infections .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29

Anticancer Activity

The compound also shows promise in cancer research. Preliminary investigations into its cytotoxic effects reveal that it may induce apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) and leukemia cell lines. The IC50_{50} values observed for related compounds suggest that they can effectively inhibit cell proliferation at low concentrations .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.63
U-937 (Leukemia)<10

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways, potentially affecting processes like apoptosis and cell proliferation.
  • Receptor Binding : Interaction with various receptors could modulate cellular responses, enhancing or inhibiting specific pathways critical for microbial resistance or tumor suppression.
  • Cell Signaling Modulation : By influencing signaling cascades, the compound may alter gene expression profiles associated with survival and differentiation.

Case Studies

A study conducted on the effects of similar pyridine derivatives on human cancer cell lines demonstrated that modifications in the chemical structure significantly influenced their biological potency. For example, the introduction of electron-withdrawing groups at specific positions on the aromatic ring enhanced cytotoxicity against MCF-7 cells .

Properties

IUPAC Name

2-(3-methoxypyridin-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-6-10-5-3-7(8)2-4-9;;/h3,5-6H,2,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXQLHDKIITSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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